8-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1784916-89-7
Cat. No.: VC7274254
Molecular Formula: C10H12FNO
Molecular Weight: 181.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1784916-89-7 |
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Molecular Formula | C10H12FNO |
Molecular Weight | 181.21 |
IUPAC Name | 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C10H12FNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3 |
Standard InChI Key | IDCHMKAAQHKBAF-UHFFFAOYSA-N |
SMILES | COC1=C2CCNCC2=C(C=C1)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline is , with a molar mass of 195.19 g/mol . The fluorine and methoxy substituents occupy positions 8 and 5, respectively, on the tetrahydroisoquinoline backbone (Figure 1). This substitution pattern introduces distinct electronic effects: the fluorine atom acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized aromatic system that may influence reactivity and biological interactions .
Table 1: Key Chemical Identifiers
Property | Value | Source |
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CAS Number | 1865229-88-4 | |
Molecular Formula | ||
Molar Mass | 195.19 g/mol | |
IUPAC Name | 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one |
Structural Relationships to Analogous Compounds
The compound belongs to a broader class of 8-substituted tetrahydroisoquinolines, which include pharmacologically active derivatives such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS: 123594-01-4) and its hydrochloride salt (CAS: 1185030-61-8) . These analogs share the core tetrahydroisoquinoline structure but differ in substituents and oxidation states. For instance, 8-fluoro-1,2,3,4-tetrahydroisoquinoline lacks the 5-methoxy group and has a secondary amine instead of a ketone at position 1 . Such structural variations significantly alter physicochemical properties and biological activity profiles .
Synthesis and Derivative Preparation
Hypothetical Synthesis Pathways
While no explicit synthesis protocols for 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline are documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. A plausible route involves:
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Directed ortho-Lithiation: Starting from a suitably protected 3-fluorophenethylamine derivative, lithiation at the ortho position (activated by fluorine) followed by electrophilic quenching with a methoxy-containing reagent could install the 5-methoxy group .
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Cyclization: Acid-mediated cyclization of the intermediate aldehyde or ketone precursor would yield the tetrahydroisoquinoline core .
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Functional Group Interconversion: Reduction or oxidation steps may adjust the oxidation state at position 1, depending on the target derivative .
Table 2: Comparison of Synthesis Strategies for Related Compounds
Challenges in Synthesis
Introducing both fluorine and methoxy groups regioselectively poses significant challenges. Competitive side reactions, such as aryne formation during lithiation or over-reduction of the ketone moiety, must be controlled through careful optimization of reaction conditions (e.g., temperature, solvent, and stoichiometry) . Additionally, the electron-donating methoxy group may deactivate the ring toward electrophilic substitution, necessitating protective group strategies or alternative functionalization methods .
Physicochemical Properties and Stability
Experimental and Predicted Data
Experimental data for 8-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline are scarce, but computational models and analog comparisons provide insights:
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LogP: Estimated at 2.60–2.85, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Likely low due to the aromatic ring and nonpolar substituents, necessitating formulation as a salt (e.g., hydrochloride) for improved bioavailability .
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Stability: The electron-withdrawing fluorine and electron-donating methoxy groups may confer resistance to oxidative degradation compared to non-fluorinated analogs .
Spectroscopic Characteristics
Key spectral features anticipated from structural analogs include:
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